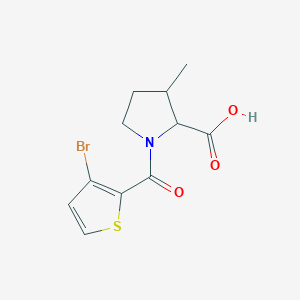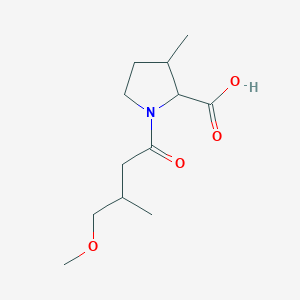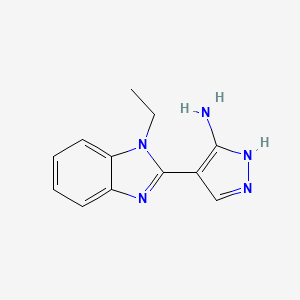
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide, also known as EM-TPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide exerts its biological effects through the inhibition of specific enzymes and proteins involved in various cellular signaling pathways. Specifically, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide also inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects:
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide inhibits cell proliferation and induces cell death through the activation of apoptotic pathways. In neurological disorders, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Advantages and Limitations for Lab Experiments
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has several advantages for use in laboratory experiments, including its high potency and specificity for target proteins and enzymes. However, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
Future research on 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Additional studies are needed to further elucidate the mechanisms of action of 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide and to optimize its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of novel 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Synthesis Methods
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide can be synthesized through a multi-step reaction process involving the use of various reagents and solvents. The synthesis method involves the reaction of 3-ethyl-1-methylpyrazole-4-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with acetic anhydride and triethylamine to obtain 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide.
Scientific Research Applications
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in cancer cell signaling pathways. In neurological disorders, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been investigated for its neuroprotective effects and potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide has been studied for its ability to regulate blood pressure and improve endothelial function.
properties
IUPAC Name |
3-ethyl-1-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-15-14(10-20(2)19-15)16(21)18-13-5-4-11-6-7-17-9-12(11)8-13/h4-5,8,10,17H,3,6-7,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAKQCMFPGSXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)NC2=CC3=C(CCNC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)



![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)